D-Fructose 1,6-diphosphate sodium salt
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Overview
Description
D-Fructose 1,6-diphosphate sodium salt: is a sodium salt form of D-fructose 1,6-diphosphate, a key intermediate in the glycolytic pathway. It plays a crucial role in carbohydrate metabolism, including glycolysis and gluconeogenesis. This compound is known for its involvement in various biochemical processes and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose 1,6-diphosphate sodium salt is typically synthesized through the phosphorylation of D-fructose 6-phosphate by the enzyme phosphofructokinase. The reaction involves the transfer of a phosphate group from ATP to D-fructose 6-phosphate, resulting in the formation of D-fructose 1,6-diphosphate .
Industrial Production Methods: Industrial production of this compound generally involves the enzymatic phosphorylation of D-fructose 6-phosphate. The process is carried out under controlled conditions, including optimal pH and temperature, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Fructose 1,6-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert it into other sugar phosphates.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Products include different sugar acids.
Reduction: Products include reduced sugar phosphates.
Substitution: Products vary depending on the nucleophile used
Scientific Research Applications
Chemistry: D-Fructose 1,6-diphosphate sodium salt is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .
Biology: It serves as an allosteric activator of enzymes like pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase. It also acts as an inhibitor of acetate kinase .
Medicine: this compound has been studied for its neuroprotective effects in brain injury and its potential to improve haemodynamics post-cardiac bypass .
Industry: It is used in various industrial applications, including the production of biochemical reagents and as a component in metabolic studies .
Mechanism of Action
D-Fructose 1,6-diphosphate sodium salt exerts its effects by modulating the activity of key enzymes in the glycolytic pathway. It acts as an allosteric activator of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase, enhancing their activity. Additionally, it inhibits acetate kinase, thereby regulating metabolic processes . The compound also increases the yield of ATP from anaerobic glycolysis, reduces ischemic tissue area, and improves haemodynamics in experimentally-induced cerebral and myocardial infarction .
Comparison with Similar Compounds
D-Fructose 2,6-diphosphate sodium salt: Another diphosphate derivative of fructose, involved in the regulation of glycolysis and gluconeogenesis.
D-Glucose 6-phosphate: A glucose derivative involved in glycolysis and the pentose phosphate pathway.
Uniqueness: D-Fructose 1,6-diphosphate sodium salt is unique due to its specific role in the glycolytic pathway as a precursor to glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. Its ability to modulate key enzymes and its neuroprotective properties distinguish it from other similar compounds .
Properties
IUPAC Name |
tetrasodium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGIYXOFMNDCF-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Na4O12P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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